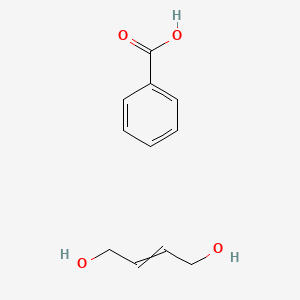
Benzoic acid--but-2-ene-1,4-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–but-2-ene-1,4-diol (1/1) is an organic compound that combines the structural features of benzoic acid and but-2-ene-1,4-diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–but-2-ene-1,4-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with but-2-ene-1,4-diol under specific conditions. For instance, the reaction can be catalyzed by acid or base catalysts, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–but-2-ene-1,4-diol may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–but-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid–but-2-ene-1,4-diol has several scientific research applications:
Wirkmechanismus
The mechanism by which benzoic acid–but-2-ene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes and interfering with essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
But-2-ene-1,4-diol: An aliphatic diol used in the synthesis of various chemicals and polymers.
2-Butyne-1,4-diol: A related compound with similar structural features and applications.
Uniqueness
Benzoic acid–but-2-ene-1,4-diol is unique due to its combination of aromatic and aliphatic functionalities, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
81121-63-3 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
benzoic acid;but-2-ene-1,4-diol |
InChI |
InChI=1S/C7H6O2.C4H8O2/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h1-5H,(H,8,9);1-2,5-6H,3-4H2 |
InChI-Schlüssel |
SRWNSJXFAXJYRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C(C=CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


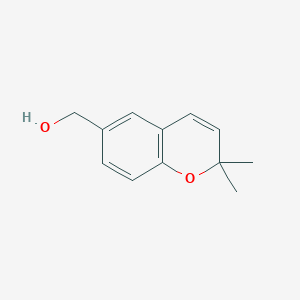
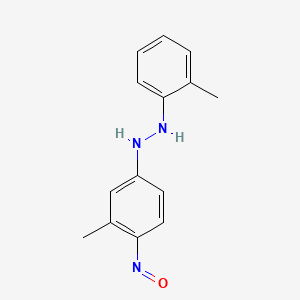
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

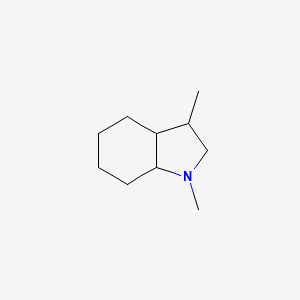
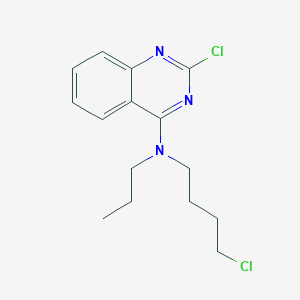
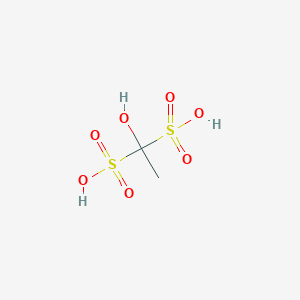

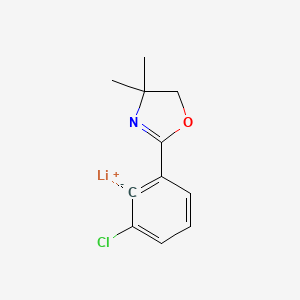
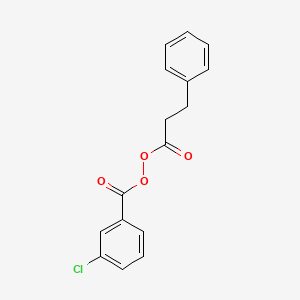
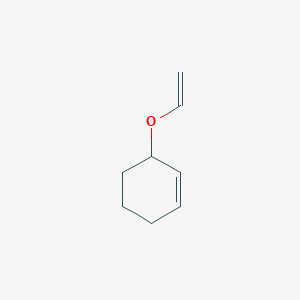
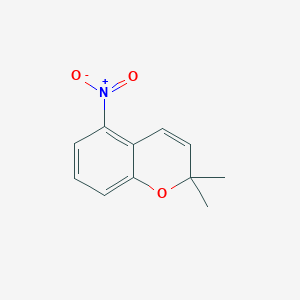
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

